Retained Inhibitory Activity Against Osimertinib-Resistant Triple-Mutant EGFR
1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone demonstrates retained inhibitory activity against NIH/3T3 cells harboring the EGFR L858R/T790M/C797S triple mutation, whereas osimertinib, the clinical standard-of-care third-generation EGFR-TKI, shows markedly reduced efficacy against this resistant mutant [1].
| Evidence Dimension | Inhibition of cell viability (NIH/3T3-EGFR L858R/T790M/C797S cells) |
|---|---|
| Target Compound Data | IC50 = 2.22 μM |
| Comparator Or Baseline | Osimertinib: IC50 = 4.29 μM |
| Quantified Difference | 1.93-fold lower IC50 (higher potency) for target compound |
| Conditions | NIH/3T3 cells stably expressing EGFR L858R/T790M/C797S triple mutation; 72-hour treatment; CCK-8 assay |
Why This Matters
This quantitative head-to-head advantage against a clinically relevant osimertinib-resistant EGFR mutant identifies the compound as a candidate for addressing acquired resistance, differentiating it from standard TKIs for this specific resistance context.
- [1] Inhibitory effect of 1,4,5,6-tetrahydroxy-7,8-diprenylxanthone against NSCLC with L858R/T790M/C797S mutant EGFR. Scientific Reports. 2024;14:26549. View Source
